molecular formula C12H13NO3 B1390930 1-Propionylindoline-5-carboxylic acid CAS No. 1094303-82-8

1-Propionylindoline-5-carboxylic acid

Cat. No.: B1390930
CAS No.: 1094303-82-8
M. Wt: 219.24 g/mol
InChI Key: OBPPDXQBSPJLET-UHFFFAOYSA-N
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Description

1-Propionylindoline-5-carboxylic acid is a chemical compound that belongs to the indoline family. It is a derivative of indole and has a propionyl group attached to the nitrogen atom of the indoline ring.

Preparation Methods

The synthesis of 1-Propionylindoline-5-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with indoline, which is a bicyclic compound containing a benzene ring fused to a pyrrole ring.

    Propionylation: The indoline undergoes a propionylation reaction where a propionyl group is introduced to the nitrogen atom of the indoline ring. This can be achieved using propionyl chloride in the presence of a base such as pyridine.

Chemical Reactions Analysis

1-Propionylindoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions where the propionyl group or the carboxyl group is replaced by other functional groups.

Scientific Research Applications

1-Propionylindoline-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Propionylindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to various receptors and enzymes in the body, modulating their activity.

    Pathways: The compound can activate or inhibit specific signaling pathways, such as the NF-κB pathway, which plays a key role in inflammation and immune response.

Comparison with Similar Compounds

1-Propionylindoline-5-carboxylic acid can be compared with other similar compounds, such as:

    Indole-3-acetic acid: A plant hormone that regulates growth and development in plants.

    Indole-3-butyric acid: Another plant hormone used as a rooting agent in horticulture.

    Indole-2-carboxylic acid: A compound with similar structural features but different biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a propionyl group and a carboxyl group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-propanoyl-2,3-dihydroindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-11(14)13-6-5-8-7-9(12(15)16)3-4-10(8)13/h3-4,7H,2,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPPDXQBSPJLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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